molecular formula C16H11F3O3 B1346297 4-Acetoxy-2'-trifluoromethylbenzophenone CAS No. 890099-32-8

4-Acetoxy-2'-trifluoromethylbenzophenone

Cat. No.: B1346297
CAS No.: 890099-32-8
M. Wt: 308.25 g/mol
InChI Key: SCUYJLLCQZKTQA-UHFFFAOYSA-N
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Description

4-Acetoxy-2’-trifluoromethylbenzophenone is an organic compound with the molecular formula C16H11F3O3 and a molecular weight of 308.25 g/mol It is known for its unique chemical structure, which includes an acetoxy group and a trifluoromethyl group attached to a benzophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetoxy-2’-trifluoromethylbenzophenone typically involves the acetylation of 4-hydroxy-2’-trifluoromethylbenzophenone. This reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions generally include a temperature range of 0-5°C to ensure the selective acetylation of the hydroxyl group .

Industrial Production Methods

On an industrial scale, the production of 4-Acetoxy-2’-trifluoromethylbenzophenone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

4-Acetoxy-2’-trifluoromethylbenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Acetoxy-2’-trifluoromethylbenzophenone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Acetoxy-2’-trifluoromethylbenzophenone involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These properties contribute to its biological activities and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-2’-trifluoromethylbenzophenone
  • 4-Methoxy-2’-trifluoromethylbenzophenone
  • 4-Acetoxybenzophenone

Uniqueness

4-Acetoxy-2’-trifluoromethylbenzophenone is unique due to the presence of both acetoxy and trifluoromethyl groups, which impart distinct chemical and physical properties.

Properties

IUPAC Name

[4-[2-(trifluoromethyl)benzoyl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3O3/c1-10(20)22-12-8-6-11(7-9-12)15(21)13-4-2-3-5-14(13)16(17,18)19/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUYJLLCQZKTQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641689
Record name 4-[2-(Trifluoromethyl)benzoyl]phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-32-8
Record name 4-[2-(Trifluoromethyl)benzoyl]phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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